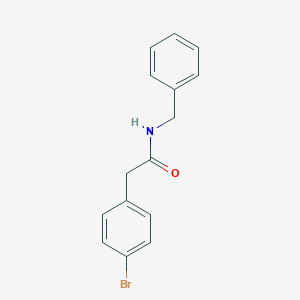

N-benzyl-2-(4-bromophenyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFWFGCNDQHKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349986 | |

| Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

335398-50-0 | |

| Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Synthesis of 4-Bromophenylacetyl Chloride :

-

React 4-bromophenylacetic acid with thionyl chloride (SOCl₂) under reflux to form the acyl chloride.

-

-

Acylation Reaction :

-

Dissolve benzylamine in dichloromethane (DCM) and add 4-bromophenylacetyl chloride dropwise at 0°C.

-

Stir for 2 hours at room temperature in the presence of triethylamine (Et₃N) to neutralize HCl byproducts.

-

Key Data

Purification : Extract with DCM, wash with water, dry over Na₂SO₄, and crystallize from toluene.

Advantages : High yield and straightforward workup.

Limitations : Requires handling reactive acyl chlorides.

Coupling of 4-Bromophenylacetic Acid with Benzylamine Using DCC/DMAP

This approach employs a carbodiimide coupling agent to form the amide bond.

Procedure

-

Activation : Mix 4-bromophenylacetic acid, benzylamine, and DCC in DCM.

-

Catalysis : Add DMAP to accelerate the reaction.

-

Workup : Filter out precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

Key Data

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| 4-Bromophenylacetic Acid | 1 equivalent in DCM, RT, 4 h | N/A | |

| Benzylamine | 1.2 equivalents | 90% | |

| DCC | 1.5 equivalents | ||

| DMAP | 0.2 equivalents |

Purification : Column chromatography (SiO₂, EtOAc/hexane).

Advantages : Mild conditions and high yield.

Limitations : Requires expensive coupling agents.

Reductive Alkylation of 2-(4-Bromophenyl)acetamide

This method involves first synthesizing the primary amide and then introducing the benzyl group.

Procedure

-

Primary Amide Formation : React 4-bromophenylacetic acid with ammonia under reflux.

-

Benzyl Group Introduction : Treat the primary amide with benzyl chloride in DMF using K₂CO₃ as a base.

Key Data

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| Ammonia | Excess in ethanol, reflux, 6 h | N/A | |

| Benzyl Chloride | 1.5 equivalents in DMF, 80°C, 8 h | 70% | |

| Base | K₂CO₃ (2 equivalents) |

Purification : Extract with EtOAc, wash with brine, and crystallize from ethanol.

Advantages : Avoids handling acyl chlorides.

Limitations : Lower yield and prolonged reaction times.

B(OCH₂CF₃)₃-Catalyzed Amide Coupling

This method uses a boron-based catalyst for efficient coupling without coupling agents.

Procedure

-

Reaction Setup : Mix 4-bromophenylacetic acid, benzylamine, and B(OCH₂CF₃)₃ in acetonitrile.

-

Catalysis : Stir at room temperature for 12 hours.

Key Data

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| 4-Bromophenylacetic Acid | 1 equivalent | N/A | |

| Benzylamine | 1.2 equivalents | 88% | |

| B(OCH₂CF₃)₃ | 0.1 equivalents |

Purification : Dilute with DCM, wash with water, and dry.

Advantages : High efficiency and minimal byproducts.

Limitations : Requires specialized catalyst.

Electrochemical Bromination

This method introduces the bromine atom post-synthesis.

Procedure

-

Precursor Synthesis : Prepare 2-(4-formylphenoxy)-N-phenylacetamide via nucleophilic substitution.

-

Bromination : Use NaBr in paired electrolysis to introduce bromine at the 4-position.

Key Data

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| NaBr | 0.1 M in petroleum ether/ethyl acetate, Pt/Ni electrodes | 67% | |

| Voltage | Controlled to minimize over-bromination |

Purification : Flash chromatography (SiO₂, hexane/EtOAc).

Advantages : Regioselective bromination.

Limitations : Requires electrochemical setup.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Acylation | 85–90 | >95 | Handling acyl chlorides |

| DCC/DMAP Coupling | 90 | >95 | Cost of coupling agents |

| Reductive Alkylation | 70 | >90 | Multiple steps and lower yield |

| B(OCH₂CF₃)₃ | 88 | >95 | Catalyst availability |

| Electrochemical | 67 | >90 | Specialized equipment required |

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of benzylamine on the electrophilic carbonyl carbon of the acyl chloride.

-

DCC Coupling : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine.

-

B(OCH₂CF₃)₃ Catalysis : B(OCH₂CF₃)₃ coordinates to the carboxylic acid, enhancing its electrophilicity for amine attack.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in coupling methods.

-

Temperature Control : Acylation reactions benefit from low-temperature initiation to prevent decomposition.

-

Catalyst Loading : Reducing B(OCH₂CF₃)₃ to 0.1 equivalents minimizes costs without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-2-(4-bromophenyl)acetamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the bromine with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-benzyl-2-(4-bromophenyl)acetamide has been investigated for its potential therapeutic effects, including:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit potent anticonvulsant properties. For instance, research indicates that 2-substituted N-benzyl-2-acetamidoacetamides have demonstrated efficacy in reducing seizure activity in animal models .

- Antimicrobial and Anticancer Effects : The compound may also possess antimicrobial and anticancer activities. Its structural features allow it to interact with biological targets, potentially inhibiting the growth of various pathogens and cancer cells .

- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, modulating their activity, which leads to the desired pharmacological effects. This property is crucial for drug development as it facilitates the design of more effective therapeutic agents.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for creating advanced materials with unique properties:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it suitable for applications in flexible electronics and sensors.

- Coatings and Composites : Its chemical structure allows for modifications that can improve the durability and performance of coatings used in various industrial applications.

Biological Research

Tool Compound for Studies

this compound serves as a valuable tool in biological research:

- Studying Molecular Interactions : Researchers utilize this compound to investigate interactions between biomolecules. Understanding these interactions is essential for elucidating biological pathways and designing new drugs .

- Inhibitory Activity Studies : The compound has been tested for its inhibitory effects on enzymes such as α-glucosidase, which is relevant in diabetes management. Its derivatives have shown promising results compared to standard inhibitors like acarbose .

Data Tables

The following tables summarize key findings related to this compound:

Case Studies

-

Anticonvulsant Activity Study

A study conducted on various derivatives of this compound demonstrated significant anticonvulsant effects in animal models. The results indicated a dose-dependent response, suggesting potential for further development as an anticonvulsant medication . -

Material Development Research

Research focused on incorporating this compound into polymer composites showed enhanced electrical conductivity. This advancement opens avenues for creating flexible electronic devices with improved performance characteristics. -

Enzyme Inhibition Study

A recent investigation assessed the inhibitory effects of this compound on α-glucosidase activity. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential in diabetes management .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the benzyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity : Bromine and aromatic groups increase hydrophobicity, impacting membrane permeability.

- Solubility : Benzyl and sulfonyl/sulfanyl groups alter solubility; sulfonyl derivatives (e.g., ) are more polar.

- Stability : The acetamide backbone is generally stable, but electron-withdrawing groups (e.g., bromine) may affect reactivity.

Key Research Findings

- Structural Versatility : The acetamide scaffold accommodates diverse substituents (e.g., sulfanyl, piperazine, spirocycles), enabling tailored bioactivity .

- Synthetic Challenges : Transition metal-catalyzed synthesis of the target compound suffers from low yields, suggesting a need for optimized protocols .

- Biological Relevance : Analogues with extended aromatic systems (e.g., benzothiazine in 12i ) exhibit potent enzyme inhibition, underscoring the importance of planar aromatic moieties .

Biological Activity

N-benzyl-2-(4-bromophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of this compound. A study published in PubMed Central evaluated various synthetic heterocyclic compounds for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that while some derivatives displayed significant inhibitory activity, this compound was less effective compared to others in the series .

Table 1: Inhibitory Activity Against α-Glucosidase

| Compound Name | IC50 (µM) |

|---|---|

| Acarbose | 750.1 ± 0.23 |

| This compound | Not Significant |

| Other Potent Derivatives (e.g., 11j) | 45.26 ± 0.03 |

Anticoagulant Activity

Another significant aspect of the biological activity of related compounds, particularly those within the acetamide class, is their anticoagulant properties. Compounds similar to this compound have been reported as inhibitors of coagulation factors Xa and IXa, suggesting potential applications in treating thromboembolic disorders .

Case Study: Anticoagulant Efficacy

In a comparative study, various acetamides were tested for their anticoagulant efficacy using animal models. The results demonstrated that certain derivatives effectively reduced thrombus formation without significant side effects, indicating their potential for clinical use.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, substituents on the aromatic rings can significantly alter potency against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances α-glucosidase inhibition |

| Nitro Group | Diminishes activity |

| Methyl Substitution | Can restore potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.